molecular formula C23H20ClNO3 B11417024 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11417024
M. Wt: 393.9 g/mol
InChI Key: IGYCJOWSCUKCMT-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, substituted with chlorophenyl, furan, and carboxamide groups. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 3,6-dimethylbenzofuran-2-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with DNA and RNA, disrupting the replication of viruses and bacteria.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE: shares similarities with other benzofuran derivatives such as:

Uniqueness

The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C23H20ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20ClNO3/c1-15-9-10-19-16(2)22(28-21(19)12-15)23(26)25(14-18-7-5-11-27-18)13-17-6-3-4-8-20(17)24/h3-12H,13-14H2,1-2H3

InChI Key

IGYCJOWSCUKCMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4)C

Origin of Product

United States

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